Computed LogP Differentiation of 3-Hydroxybutyl Mecoprop Ester vs. Methyl and Isooctyl Esters
The computed octanol-water partition coefficient (LogP) of 3-hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate is 2.73, substantially lower than that of the commercial isooctyl ester (XLogP3 = 6.6) and modestly higher than that of the methyl ester (LogP = 2.59) . This places the compound in a lipophilicity window that is intermediate between water-miscible mecoprop salts and highly lipophilic long-chain esters.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 [ChemSrc computed] |
| Comparator Or Baseline | Mecoprop-isooctyl ester XLogP3 = 6.6 [PubChem]; Mecoprop-methyl ester LogP = 2.59 [Molbase] |
| Quantified Difference | ΔLogP = -3.87 vs. isooctyl; ΔLogP = +0.14 vs. methyl |
| Conditions | Computed values; experimental determination not located |
Why This Matters
LogP directly governs soil sorption (Koc), leaching potential, and bioavailability; the 3-hydroxybutyl ester's intermediate value may avoid the rapid leaching of hydrophilic salts and the strong soil binding of highly lipophilic esters.
